2,2,6-Trimethyl-3,5-decanedione
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Overview
Description
2,2,6-Trimethyl-3,5-decanedione is an organic compound with the molecular formula C13H24O2. It is a diketone, meaning it contains two ketone groups. This compound is known for its unique structure, which includes three methyl groups attached to the decanedione backbone. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trimethyl-3,5-decanedione typically involves the reaction of 2,2,6-Trimethyl-4H-pyran-4-one with a suitable reagent under controlled conditions. One common method is the Claisen condensation reaction, where esters react with ketones in the presence of a strong base to form β-diketones. The reaction conditions often include the use of sodium ethoxide or sodium hydride as the base, and the reaction is carried out in an anhydrous solvent such as ethanol or tetrahydrofuran.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Claisen condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 2,2,6-Trimethyl-3,5-decanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or alkanes.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2,6-Trimethyl-3,5-decanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,6-Trimethyl-3,5-decanedione involves its interaction with various molecular targets and pathways. The diketone groups can form complexes with metal ions, which can then participate in catalytic reactions. The compound can also undergo enzymatic transformations, leading to the formation of bioactive metabolites. These interactions can affect cellular processes and biochemical pathways, making the compound useful in various applications.
Comparison with Similar Compounds
3,5-Heptanedione: Another diketone with a shorter carbon chain.
2,2,6-Trimethyl-3,5-heptanedione: A similar compound with a different carbon chain length.
2,2,6-Trimethyl-4H-pyran-4-one: A precursor in the synthesis of 2,2,6-Trimethyl-3,5-decanedione.
Uniqueness: this compound is unique due to its specific structure, which includes three methyl groups and a decanedione backbone. This structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
1217863-44-9 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2,2,6-trimethyldecane-3,5-dione |
InChI |
InChI=1S/C13H24O2/c1-6-7-8-10(2)11(14)9-12(15)13(3,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
UYSHBHBHDVSKBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(=O)CC(=O)C(C)(C)C |
Origin of Product |
United States |
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